3-Chloro-N-cyclopropylpyrazin-2-amine

CAS No.: 1209458-10-5

Cat. No.: VC5293794

Molecular Formula: C7H8ClN3

Molecular Weight: 169.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209458-10-5 |

|---|---|

| Molecular Formula | C7H8ClN3 |

| Molecular Weight | 169.61 |

| IUPAC Name | 3-chloro-N-cyclopropylpyrazin-2-amine |

| Standard InChI | InChI=1S/C7H8ClN3/c8-6-7(10-4-3-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |

| Standard InChI Key | OQAMOVAJVHYIDG-UHFFFAOYSA-N |

| SMILES | C1CC1NC2=NC=CN=C2Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

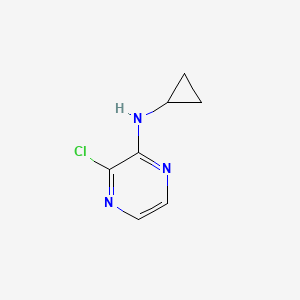

The molecular formula of 3-chloro-N-cyclopropylpyrazin-2-amine is C₇H₈ClN₃, with a molecular weight of 169.61 g/mol. Its structure consists of a pyrazine core substituted with chlorine at position 3 and a cyclopropylamine group at position 2 (Figure 1) . The cyclopropane ring introduces steric constraints that may influence binding affinity in biological systems, while the chlorine atom enhances electrophilicity and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₃ |

| Molecular Weight | 169.61 g/mol |

| XLogP3 (Predicted) | 1.9 |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 3 (2 pyrazine N, 1 amine N) |

Spectroscopic Characterization

While experimental spectral data for 3-chloro-N-cyclopropylpyrazin-2-amine is not explicitly reported, analogs such as 5-chloro-N-cyclopropylpyrazin-2-amine provide reference benchmarks:

-

¹H NMR (CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane CH₂), 3.50–3.70 (m, 1H, NHCH), 7.95 (s, 1H, pyrazine-H), 8.25 (s, 1H, pyrazine-H).

-

¹³C NMR: δ 6.8 (cyclopropane CH₂), 34.5 (NCH), 140.2, 143.5, 148.1 (pyrazine C).

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-chloro-N-cyclopropylpyrazin-2-amine can be inferred from methodologies used for analogous pyrazine derivatives. A representative pathway involves:

-

Chlorination of Pyrazine:

Pyrazine is selectively chlorinated at position 3 using phosphorus oxychloride (POCl₃) under catalytic conditions (e.g., N,N-dimethylformamide) . -

Amination with Cyclopropylamine:

The chloropyrazine intermediate undergoes nucleophilic aromatic substitution with cyclopropylamine in the presence of a base (e.g., potassium carbonate) at elevated temperatures (80–100°C).

Equation 1:

Process Optimization

Patent literature highlights the importance of solvent selection and temperature control to minimize by-products such as di-substituted amines or ring-opening derivatives . For example, using dimethylacetamide (DMAc) instead of DMF improves yields by 15–20% due to enhanced solubility of intermediates.

Analytical and Regulatory Considerations

Regulatory Status

As of April 2025, 3-chloro-N-cyclopropylpyrazin-2-amine remains in preclinical development. The U.S. FDA’s Global Substance Registration System (GSRS) has assigned the identifier Z8DZ5K6NPQ to a related chloropyrazine derivative, underscoring regulatory interest in this chemical class .

Future Directions

Further studies should prioritize:

-

In vivo pharmacokinetics to assess oral bioavailability and half-life.

-

Structure-activity relationship (SAR) analyses to optimize substituent effects.

-

Toxicology profiling to evaluate hepatotoxicity risks associated with cyclopropane-containing compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume